Ethyl 4-ethoxy-2-oxobut-3-enoate
Overview
Description
Ethyl 4-ethoxy-2-oxobut-3-enoate is a chemical compound with the molecular formula C8H12O4 . It has an average mass of 172.178 Da and a monoisotopic mass of 172.073563 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Synthesis of Highly Substituted 2H-Azirines
- Researchers have explored the transformation of phenacyl azides into ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates through base-induced coupling, which further undergoes thermolysis to form 3-aroyl-2-ethoxycarbonyl-2-methyl-2H-azirines. This process showcases the compound's utility in synthesizing novel azirine derivatives with potential applications in material science and organic synthesis (Patonay, Jekő, & Juhász-Tóth, 2008).
Crystal Structure Analysis
- The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has been studied, revealing interactions beyond traditional hydrogen bonding, such as N⋯π and O⋯π interactions. These findings are crucial for understanding the molecular arrangements and could influence the design of new materials (Zhang, Wu, & Zhang, 2011).
Enantioselective Hydrogenation
- A study on the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrated high enantioselectivity. This process is significant for the production of chiral compounds used in pharmaceuticals, showcasing the compound's role in facilitating asymmetric synthesis (Meng, Zhu, & Zhang, 2008).
Organocatalytic Asymmetric Synthesis
- The compound has been used in the organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. This synthesis route opens up possibilities for creating diverse chiral compounds that can serve as building blocks for drug development and other applications (Geng et al., 2014).
Antimicrobial Activity
- The synthesis and study of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts showed antimicrobial activity. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Gein et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl (E)-4-ethoxy-2-oxobut-3-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYGYFJOZXYOE-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-19-2, 65260-58-4 | |
Record name | Ethyl-4-ethoxy-2-oxo-3-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-4-Ethoxy-2-oxo-but-3-enoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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